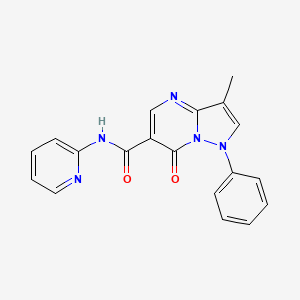
3-Methyl-7-oxo-1-phenyl-N-2-pyridinyl-1,7-dihydropyrazolo(1,5-a)pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida es un complejo compuesto heterocíclico que pertenece a la familia de la pirazolo[1,5-a]pirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan como andamios en el diseño y desarrollo de fármacos. La estructura única de este compuesto le permite interactuar con varios objetivos biológicos, lo que lo convierte en una molécula valiosa en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida generalmente implica un proceso de varios pasos. Un método común es la reacción tipo Biginelli, que involucra la condensación de 5-amino-3-arilpirazol-4-carbonitrilos con aldehídos y compuestos 1,3-dicarbonílicos. Esta reacción puede proceder sin la necesidad de catalizadores y se lleva a cabo en dimetilformamida (DMF) hirviendo para producir el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden producir derivados dihidro.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia su potencial como inhibidor enzimático y sus interacciones con varios objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas, modulando así diversas vías bioquímicas. La estructura del compuesto le permite unirse a los sitios activos de las enzimas, bloqueando su actividad y provocando efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Dorsomorfina: Un derivado de la pirazolo[1,5-a]pirimidina conocido por su actividad inhibitoria del receptor del factor de crecimiento y diferenciación de hueso (BMP).
Inhibidores de la tirosina quinasa: Compuestos con estructuras similares que inhiben las tirosina quinasas y se utilizan en la terapia contra el cáncer.
Singularidad
3-Metil-7-oxo-1-fenil-N-2-piridinil-1,7-dihidropirazolo(1,5-a)pirimidina-6-carboxamida es único debido a su patrón de sustitución específico, que imparte distintas actividades biológicas. Su capacidad para interactuar con una amplia gama de objetivos moleculares lo convierte en un compuesto versátil en el descubrimiento y desarrollo de fármacos.
Propiedades
Número CAS |
87948-68-3 |
|---|---|
Fórmula molecular |
C19H15N5O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3-methyl-7-oxo-1-phenyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-12-23(14-7-3-2-4-8-14)24-17(13)21-11-15(19(24)26)18(25)22-16-9-5-6-10-20-16/h2-12H,1H3,(H,20,22,25) |
Clave InChI |
GBOLOOJFAOVSET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N2C1=NC=C(C2=O)C(=O)NC3=CC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















